molecular formula C22H22F3NO2 B4777980 1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]INDOL-3-YL}-2,2,2-TRIFLUOROETHANONE

1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]INDOL-3-YL}-2,2,2-TRIFLUOROETHANONE

Cat. No.: B4777980
M. Wt: 389.4 g/mol
InChI Key: YZBJLYUJVPAJAB-UHFFFAOYSA-N
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Description

1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a trifluoroethanone group, which can enhance its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the phenoxyethyl moiety.

    Addition of the Trifluoroethanone Group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or phenoxyethyl moieties are replaced by other nucleophiles.

    Hydrolysis: The trifluoroethanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, have shown promise in biological assays for their antiviral, anticancer, and antimicrobial activities.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoroethanone group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone can be compared with other indole derivatives to highlight its uniqueness:

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different mechanism of action and therapeutic use.

The presence of the trifluoroethanone group in this compound distinguishes it from these similar compounds, potentially offering enhanced stability and biological activity.

Properties

IUPAC Name

1-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO2/c1-21(2,3)15-8-10-16(11-9-15)28-13-12-26-14-18(20(27)22(23,24)25)17-6-4-5-7-19(17)26/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJLYUJVPAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]INDOL-3-YL}-2,2,2-TRIFLUOROETHANONE

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